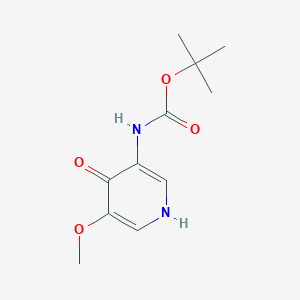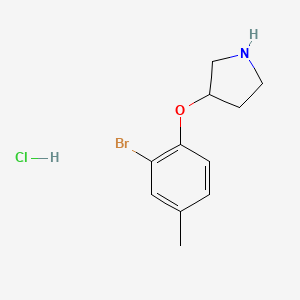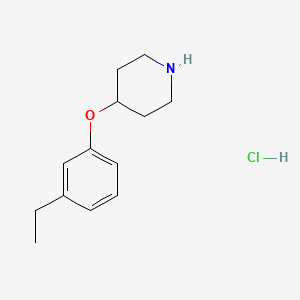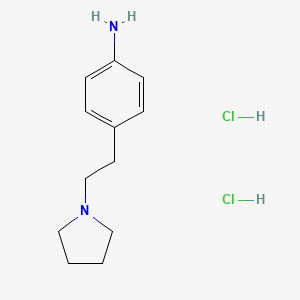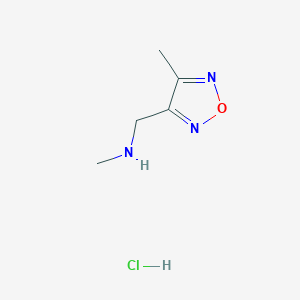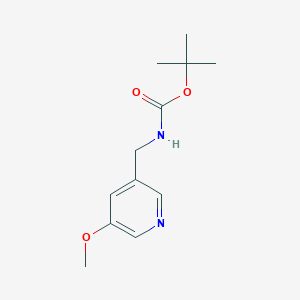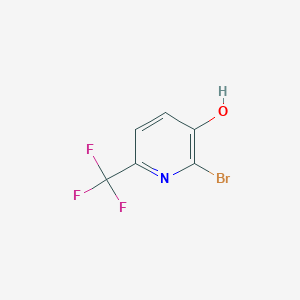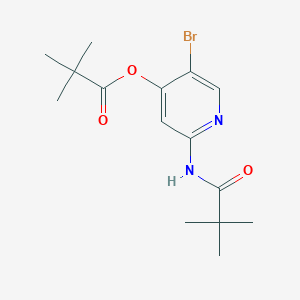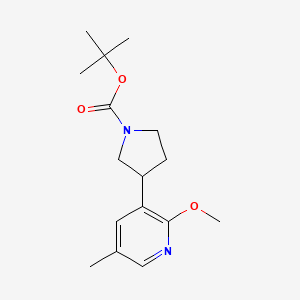
N-(2-aminoethyl)quinolin-2-amine hydrochloride
Vue d'ensemble
Description
“N-(2-aminoethyl)quinolin-2-amine hydrochloride” is a versatile chemical compound used in scientific research. It is a quinoline derivative, and quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its analogues have a wide range of synthesis protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of quinoline, a core structure in “N-(2-aminoethyl)quinolin-2-amine hydrochloride”, is C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique
Anticancer Activity
Quinoline derivatives, including N-(2-aminoethyl)quinolin-2-amine hydrochloride , have been identified as potential anticancer agents. They exhibit activity against various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The quinoline moiety is a common feature in many pharmacologically active compounds due to its ability to interact with biological targets .
Antioxidant Properties
These compounds also display significant antioxidant properties. By scavenging free radicals and reducing oxidative stress, they can contribute to the prevention of diseases caused by oxidative damage, including neurodegenerative disorders .
Anti-Inflammatory Uses
The anti-inflammatory potential of quinoline derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them valuable in the treatment of chronic inflammatory diseases .
Antimalarial Applications
Quinoline-based compounds have a long history of use in antimalarial drugs. Their mechanism involves the inhibition of hemozoin formation in the malaria parasite, which is crucial for its survival .
Anti-SARS-CoV-2 (COVID-19)
Recent studies have explored the use of quinoline derivatives as anti-SARS-CoV-2 agents. They may work by inhibiting viral entry or replication, offering a potential therapeutic avenue for COVID-19 treatment .
Antituberculosis Potential
Tuberculosis remains a major global health challenge, and quinoline derivatives have shown promise in combating Mycobacterium tuberculosis. Their action mechanism may involve the disruption of bacterial cell wall synthesis or interfering with the energy metabolism of the bacteria .
Orientations Futures
Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for their synthesis . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge . Therefore, “N-(2-aminoethyl)quinolin-2-amine hydrochloride” and its derivatives could be a promising area for future research.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Propriétés
IUPAC Name |
N'-quinolin-2-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11;/h1-6H,7-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDCMVCKMYZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

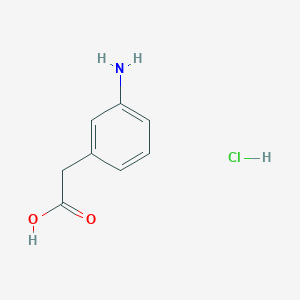
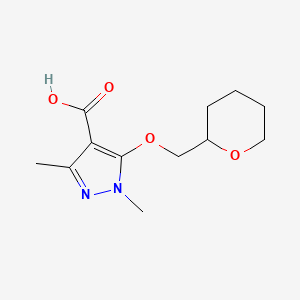
![3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1521460.png)
